

Hemoglobin (64-76): A T Cell Inducing Determinant - A Technical Guide

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Compound of Interest

Compound Name: Hemoglobin (64-76)

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Introduction

The hemoglobin peptide fragment spanning amino acids 64-76, derived from the β -chain of murine hemoglobin, serves as a significant model determinant for studying the induction of T cell responses. Its ability to bind to multiple Major Histocompatibility Complex (MHC) class II molecules and elicit a range of T cell responses, from activation to anergy, makes it a valuable tool for dissecting the molecular intricacies of T cell recognition and signaling. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunogenicity of **Hemoglobin (64-76)**.

Data Presentation

The following tables summarize key quantitative data from studies on the interaction of **Hemoglobin (64-76)** and its analogs with MHC molecules and T cells.

Table 1: MHC Binding Characteristics of **Hemoglobin (64-76)**

| Peptide Sequence | MHC Allele | Binding Characteristics | Reference |
|------------------|------------------|---|---|
| GKKVITAFNEGLK | I-E ^k | Binds effectively, forming a stable complex for T cell recognition. | [1] [2] |
| GKKVITAFNEGLK | I-A ^k | Binds in a different register and with a longer peptide length (20-22 residues) compared to I-E ^k (14-16 residues). The binding does not rely on a dominant P1 anchor residue. | [1] |

Table 2: T Cell Responses to **Hemoglobin (64-76)** and Analogs

| T Cell Type | Peptide | Concentration | Observed Effect | Reference |
|-----------------------|-------------------------------|---------------|--|-----------|
| Th1 Clone (PL.17) | Hb(64-76) | 100 μ M | Maximum proliferation observed at 72-96 hours. | [3] |
| Th1 Clone (PL.17) | S70 (Ala to Ser at pos. 70) | 100 μ M | No proliferation; induces anergy and antagonism. | [3] |
| Th1 Clone (PL.17) | Low-dose Hb(64-76) | 0.01 μ M | Maximum proliferation observed at 24-48 hours. | |
| 3.L2 T cell hybridoma | Hb(64-76) | - | Activation and IL-2 production. | |
| 3.L2 T cell hybridoma | A72 (Asn to Ala at pos. 72) | - | Antagonizes the response to Hb(64-76). | |
| Th1 and Th2 clones | Gln72 (Asn to Gln at pos. 72) | - | No activation observed. | |
| Th1 and Th2 clones | Asp73 (Glu to Asp at pos. 73) | - | Required for proliferative response. | |
| Th0 Clone I | 74L (Gly to Leu at pos. 74) | - | Induces T cell unresponsiveness (anergy). | |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen presentation.

- **Cell Preparation:** Isolate splenocytes from immunized mice to serve as antigen-presenting cells (APCs). Prepare T cell clones or lines specific for Hb(64-76).
- **Assay Setup:** Plate 5×10^5 splenocytes per well in a 96-well plate.
- **Peptide Stimulation:** Add varying concentrations of the Hb(64-76) peptide or its analogs to the wells.
- **Co-culture:** Add a specific number of T cells (e.g., 2×10^4 cells/well) to each well.
- **Incubation:** Incubate the plate at 37°C in a humidified CO₂ incubator for 48-72 hours.
- **[3H]Thymidine Incorporation:** Pulse the cells with 0.4-1.0 µCi of [3H]thymidine per well for the final 18 hours of incubation.
- **Harvesting and Measurement:** Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.

Peptide Competition Assay

This assay determines the relative binding affinity of a peptide for an MHC molecule.

- **Cell Preparation:** Use an I-E^k-restricted T cell hybridoma and suitable APCs.
- **Assay Setup:** Co-culture the T cell hybridoma and APCs.
- **Competition:** Add a suboptimal, fixed concentration of a known stimulatory peptide (the "index peptide").
- **Inhibition:** Add increasing concentrations of the competitor peptide (e.g., a substituted Hb(64-76) analog).

- **Incubation and Readout:** After incubation, measure the T cell response (e.g., IL-2 production). A decrease in the response to the index peptide indicates that the competitor peptide is binding to the MHC molecule and preventing the presentation of the index peptide.

Generation of T Cell Hybridomas

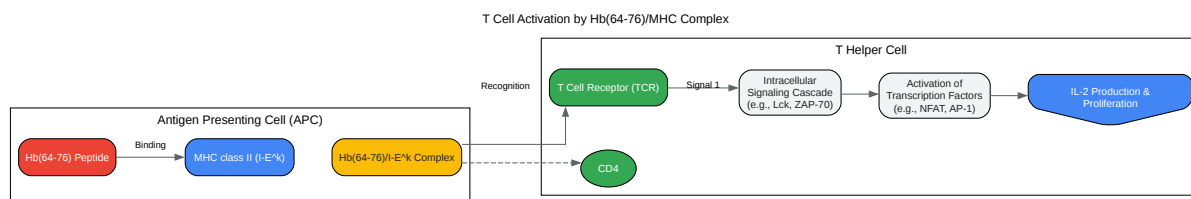
T cell hybridomas are immortalized T cell lines that produce IL-2 upon stimulation, providing a stable system for studying T cell activation.

- **Immunization:** Immunize mice with the Hb(64-76) peptide emulsified in Complete Freund's Adjuvant (CFA).
- **T Cell Isolation:** After a set period, harvest draining lymph nodes and isolate T cells.
- **In Vitro Restimulation:** Restimulate the isolated T cells in vitro with the Hb(64-76) peptide and irradiated splenocytes as APCs.
- **Fusion:** Fuse the activated T cells with the BW5147 thymoma cell line using polyethylene glycol (PEG).
- **Selection and Cloning:** Select for hybrid cells in HAT (hypoxanthine-aminopterin-thymidine) medium and screen for Hb(64-76)-specific IL-2 production. Clone positive wells by limiting dilution.

Mandatory Visualization

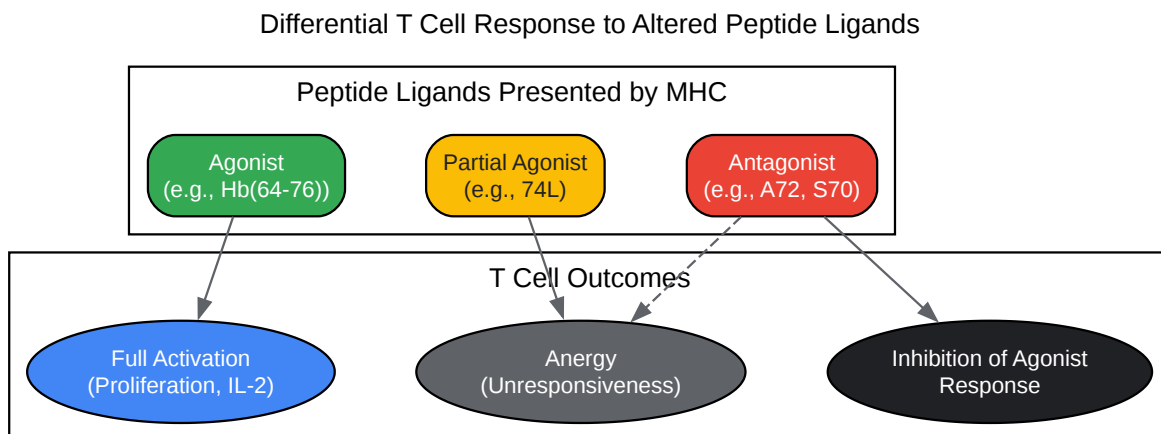
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the T cell response to **Hemoglobin (64-76)**.

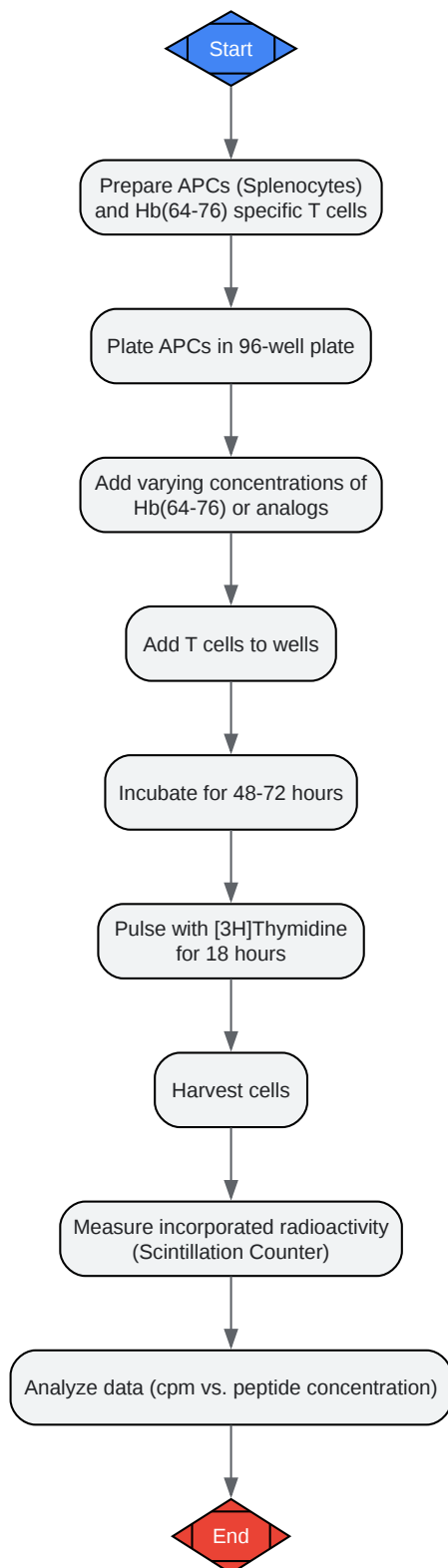


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Caption: T Cell activation initiated by the recognition of the Hb(64-76)/MHC complex.



Experimental Workflow for T Cell Proliferation Assay

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References

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